

Application Notes and Protocols for DNL-201 Dosing and Administration in Mice

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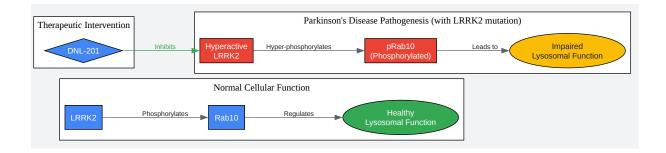
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and pharmacodynamic evaluation of **DNL-201**, a potent and selective, central nervous system (CNS)-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. The protocols are based on preclinical data from foundational studies aimed at evaluating **DNL-201** for Parkinson's Disease.[1][2][3]

Overview and Mechanism of Action

DNL-201 is a small-molecule, ATP-competitive LRRK2 kinase inhibitor.[1][2][3] Mutations that increase LRRK2 kinase activity are a major genetic risk factor for Parkinson's Disease (PD), and this heightened activity is thought to impair lysosomal function, contributing to PD pathogenesis.[1][2][3] **DNL-201** acts by inhibiting this kinase activity, thereby reducing the phosphorylation of LRRK2 itself at serine-935 (pS935) and its substrate, the Rab10 protein, at threonine-73 (pT73).[1][2] This mechanism has been shown to restore lysosomal function in preclinical models.[1][2][4]





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Caption: **DNL-201** inhibits hyperactive LRRK2, blocking downstream hyper-phosphorylation of Rab10 and restoring lysosomal function.

Dosing and Administration in Mice

DNL-201 has good oral bioavailability and is brain penetrant.[5] Both oral (gavage) and intraperitoneal (i.p.) routes of administration can be utilized.

Quantitative Dosing Data Summary



Mouse Model	Dose	Administration Route	Key Findings
BAC Transgenic Mice (expressing human LRRK2 G2019S)	~50 mg/kg	i.p.	Inhibited LRRK2 Ser1292 autophosphorylation in vivo.
Primary Mouse Astrocytes (with endogenous LRRK2 G2019S)	(in vitro)	N/A	Restored lysosomal protein degradation.
Rat models (for PK/PD)	(various)	Oral	Dose-dependent inhibition of LRRK2 in both kidney and brain tissue.

Note: Detailed dose-response and pharmacokinetic data from mouse studies are primarily available in the Jennings et al., Science Translational Medicine (2022) publication.[1][2][3]

Experimental Protocols Protocol 3.1: DNL-201 Formulation for In Vivo Administration

This protocol provides a method for preparing **DNL-201** for oral gavage or intraperitoneal injection in mice.

Materials:

- DNL-201 (GNE-0877) powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween80



- Sterile water or 0.9% Saline
- Alternative: Corn oil or Carboxymethylcellulose sodium (CMC-Na) solution

Formulation Procedure (Aqueous Vehicle):

- Prepare a stock solution of DNL-201 in DMSO (e.g., 68 mg/mL).
- For a 1 mL final working solution, take 50 μL of the clarified DMSO stock solution.
- Add 400 µL of PEG300 and mix until the solution is clear.
- Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.
- Add 500 μL of sterile water or saline to bring the final volume to 1 mL.
- · Vortex the final solution to ensure homogeneity.
- Note: This mixed solution should be used immediately for optimal results.

Formulation Procedure (Suspension):

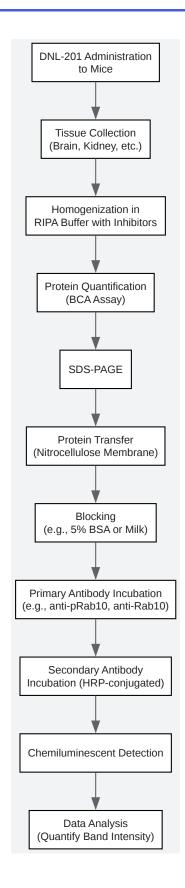
- For a corn oil suspension: Add the required amount of DNL-201 powder to corn oil and mix thoroughly.
- For a CMC-Na suspension: Prepare a homogeneous suspension of DNL-201 in an appropriate concentration of CMC-Na solution (e.g., for a final concentration of 5 mg/mL).

Protocol 3.2: Assessment of LRRK2 Target Engagement in Mouse Brain

This protocol describes the Western blot analysis to measure the inhibition of Rab10 phosphorylation in brain tissue from **DNL-201**-treated mice.

Workflow:





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Caption: Workflow for assessing LRRK2 target engagement via Western blot.



Procedure:

- Tissue Preparation: At the desired time point after **DNL-201** administration, euthanize mice and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
- Homogenization: Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Lysate Clarification: Centrifuge the homogenates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blot:
 - Load equal amounts of protein (e.g., 20-40 μg) per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
 - Incubate the membrane overnight at 4°C with primary antibodies against pT73-Rab10 and total Rab10 (as a loading control).
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal to determine the extent of LRRK2 inhibition compared to vehicle-treated controls.

Protocol 3.3: Evaluation of Lysosomal Function



DNL-201 has been shown to restore lysosomal function.[1][4] This can be assessed by measuring changes in lysosomal morphology or the levels of specific lysosomal biomarkers.

Methods for Assessment:

- Immunohistochemistry for Lysosomal Markers:
 - Perfuse mice and prepare brain sections.
 - Perform immunohistochemical staining for lysosomal-associated membrane protein 1 (LAMP1) or other relevant markers.
 - Analyze changes in the size, morphology, and number of lysosomes in relevant cell types (e.g., neurons, astrocytes) using microscopy. Preclinical studies showed **DNL-201** could restore lysosome size and morphology.[6]
- Measurement of Lysosomal Biomarkers:
 - o Collect tissues (e.g., kidney) or biofluids (e.g., urine).
 - Measure levels of lysosomal lipids like bis(monoacylglycerol)phosphate (BMP) using mass spectrometry.[5][7] LRRK2 inhibition has been shown to modulate BMP levels, indicating a reversal of lysosomal pathway defects.[4][7]
 - \circ Assess the activity of lysosomal enzymes like β -glucocerebrosidase (GCase) in tissue lysates.

These protocols provide a foundational framework for in vivo studies using **DNL-201** in mice. Researchers should consult the primary literature, particularly Jennings et al. (2022), for more detailed methodologies and specific experimental parameters.[1][2][3]

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